(R)-1-(Naphthalen-2-yl)ethanamine hydrochloride

Chiral Chromatography Asymmetric Synthesis Molecular Recognition

Sourcing a defined chiral impurity standard or a water-soluble (R)-naphthylethylamine building block? Racemic mixtures or the free base (water-insoluble) fail in aqueous assays or regulated impurity testing. - **Authenticated Reference**: Confirmed as Cinacalcet Impurity 30 (CAS 82572-03-0) with COA and structural validation for ICH compliance. - **Enantiomerically Pure**: (R)-configuration for predictable chiral recognition in CSP synthesis or asymmetric catalysis. - **Hydrochloride Salt**: Enhanced aqueous solubility vs. insoluble free base (CAS 3906-16-9); essential for bioassays and LC-MS without co-solvents. Available from BenchChem with full supply documentation.

Molecular Formula C12H14ClN
Molecular Weight 207.7 g/mol
CAS No. 82572-03-0
Cat. No. B3339176
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-1-(Naphthalen-2-yl)ethanamine hydrochloride
CAS82572-03-0
Molecular FormulaC12H14ClN
Molecular Weight207.7 g/mol
Structural Identifiers
SMILESCC(C1=CC2=CC=CC=C2C=C1)N.Cl
InChIInChI=1S/C12H13N.ClH/c1-9(13)11-7-6-10-4-2-3-5-12(10)8-11;/h2-9H,13H2,1H3;1H/t9-;/m1./s1
InChIKeySVJSCAQZYGXVIL-SBSPUUFOSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Product Identity and Specifications


(R)-1-(Naphthalen-2-yl)ethanamine hydrochloride (CAS 82572-03-0) is a chiral arylalkylamine hydrochloride salt with the molecular formula C12H14ClN and molecular weight 207.70 g/mol . The compound consists of a naphthalene ring substituted at the 2-position with an (R)-configured 1-aminoethyl group, and is typically supplied as a white to pale yellow crystalline solid with purity specifications ranging from 95% to ≥98% across commercial sources . As the hydrochloride salt of (R)-1-(naphthalen-2-yl)ethanamine (free base CAS 3906-16-9), this form offers enhanced aqueous solubility and solid-state stability compared to its free base counterpart, making it the preferred form for pharmaceutical research and analytical method development . The compound is primarily utilized as a chiral building block in asymmetric synthesis, a reference standard for cinacalcet-related impurity profiling, and a key intermediate in the preparation of enantiomerically pure pharmaceutical agents .

1
Stereochemical control
(R)-configured amine for enantioselective CSP and asymmetric synthesis studies
2
Salt form selection
Hydrochloride salt supports aqueous solubility and crystalline stability for assay and LC workflows
3
Impurity standard identity
Reported as Cinacalcet Impurity 30; supports chiral impurity profiling method development

Why Generic Substitution Fails: Stereochemistry and Salt Form


Substitution of (R)-1-(naphthalen-2-yl)ethanamine hydrochloride with racemic 1-(naphthalen-2-yl)ethanamine or its (S)-enantiomer introduces uncontrolled stereochemical variables that fundamentally alter the compound's behavior in chiral environments [1]. In asymmetric catalysis and chiral resolution applications, the (R)-configuration provides a defined spatial orientation that governs molecular recognition, π-π stacking interactions, and hydrogen-bonding geometry with chiral selectors or biological targets [2]. Furthermore, substitution of the hydrochloride salt form with the free base (CAS 3906-16-9) changes critical physicochemical properties—the free base exhibits water insolubility and lower melting point stability, whereas the hydrochloride salt provides enhanced aqueous solubility and crystalline stability essential for reproducible analytical method development and pharmaceutical formulation studies . The presence of the hydrochloride counterion also modifies the compound's chromatographic retention behavior and ionization characteristics in LC-MS applications, rendering direct substitution without method revalidation invalid for regulated pharmaceutical impurity testing .

Stereochemical mismatch
Target
(R)-enantiomer hydrochloride: matched chiral recognition reported in CSP and resolution studies
Substitute
(S)-enantiomer or racemate: mismatched or unresolved outcomes may shift enantioselectivity and method performance
Salt form / matrix incompatibility
Target
Hydrochloride salt: water-soluble, crystalline, compatible with aqueous mobile phases and biological buffers
Substitute
Free base (CAS 3906-16-9): water-insoluble, may require organic co-solvents; alters LC retention and ionization behavior

Comparative Evidence vs. Structural Analogs


Matched Chiral Recognition in Crown Ether CSPs

In the preparation of diastereomeric chiral stationary phases (CSPs) based on (+)-(18-crown-6)-2,3,11,12-tetracarboxylic acid, the (R)-1-(1-naphthyl)ethylamine-derived CSP (CSP 1) demonstrated a cooperative ('matched') effect on chiral recognition, whereas the (S)-enantiomer-derived CSP (CSP 2) exhibited an uncooperative ('mismatched') effect [1]. This stereochemical pairing significantly influences chromatographic enantioselectivity for N-(3,5-dinitrobenzoyl)-1-phenylalkylamines and N-(3,5-dinitrobenzoyl)-α-amino acid derivatives under identical mobile phase conditions (20% isopropyl alcohol in hexane) [1].

Chiral recognition in CSP
Head-to-head
(R)-amine: cooperative (matched) effect
(S)-amine: uncooperative (mismatched) effect
Stereochemistry governs crown ether CSP enantioselectivity
Diastereomeric CSP preparation; 20% IPA/hexane
Chiral Chromatography Asymmetric Synthesis Molecular Recognition

Retention Factor Differences on Crown Ether CSPs

On a chiral stationary phase CSP-18C6II derived from (+)-18-crown-6 tetracarboxylic acid, the enantiomers of 1-(1-naphthyl)ethylamine (1-NEA) were resolved with larger retention factors (k values) and smaller separation factors (α values) compared to CSP-18C6I, attributed to the greater hydrophobicity of CSP-18C6II [1]. However, when CSP-18C6III was synthesized by introducing an S-1-NEA chiral moiety onto CSP-18C6II, the enantiomers of 1-NEA were not resolved at all due to steric hindrance between the analyte and the chiral selector moiety [1]. This demonstrates that the (R)-enantiomer of 1-NEA is the preferred analyte or selector configuration for achieving baseline separation.

Enantiomeric resolution
Head-to-head
CSP-18C6II: 1-NEA resolved, larger k
CSP-18C6III (S-modifier): no resolution
Chiral selector configuration determines separation capability
Steric hindrance on S-modified CSP prevents analyte recognition
Enantiomeric Separation Chiral Stationary Phase Analytical Chemistry

Salt Form Advantage: Solubility and Stability vs. Free Base

The hydrochloride salt form (CAS 82572-03-0, MW 207.70) of (R)-1-(naphthalen-2-yl)ethanamine demonstrates fundamentally different physicochemical properties compared to its free base counterpart (CAS 3906-16-9, MW 171.24) . The free base is reported as insoluble in water, whereas the hydrochloride salt exhibits enhanced aqueous solubility suitable for biological assay preparation and chromatographic mobile phase compatibility . Additionally, the free base shows a melting point above 104°C with decomposition, while the hydrochloride salt is a stable white to pale yellow crystalline solid suitable for long-term storage at -20°C or 2-8°C .

Salt form comparison
Direct comparison
HCl salt: water-soluble crystalline solid; stable at 2–8°C
Free base: water-insoluble; mp >104°C (dec.)
Salt form controls aqueous handling and assay compatibility
Supplier-reported properties; verify COA for lot-specific data
Formulation Science Analytical Method Development Pharmaceutical Salts

Defined Identity as Cinacalcet Impurity 30

(R)-1-(Naphthalen-2-yl)ethanamine hydrochloride is explicitly designated and supplied as 'Cinacalcet Impurity 30' for pharmaceutical research and quality control applications, with purity specifications of ≥95% and comprehensive documentation including Certificate of Analysis (COA) containing synthetic route details, structural confirmation data, and content assay [1]. The compound serves as a reference standard for the identification, quantification, and control of this specific impurity in cinacalcet hydrochloride drug substance and drug product .

Impurity standard identity
Data to verify
Designated Cinacalcet Impurity 30; ≥95% purity, COA available
Reported reference identity supports impurity profiling workflow
Supplier-specified designation; review COA and structural confirmation
Pharmaceutical Impurity Quality Control Cinacalcet

Research and Industrial Applications


Cooperative Chiral Stationary Phases for Enantioselective Chromatography

Based on the 'matched' cooperative effect observed for (R)-1-(1-naphthyl)ethylamine when paired with (+)-(18-crown-6)-2,3,11,12-tetracarboxylic acid in CSP preparation, this compound is the preferred chiral building block for constructing diastereomeric CSPs with enhanced enantioselectivity for π-acceptor/π-donor analytes [1]. Researchers developing novel CSPs for amino acid derivatives or N-(3,5-dinitrobenzoyl)-1-phenylalkylamines should procure the (R)-enantiomer hydrochloride to achieve functional chiral recognition where the (S)-enantiomer yields a non-resolving 'mismatched' CSP [1].

Cinacalcet Impurity Profiling and Quality Control

As the authenticated Cinacalcet Impurity 30 reference standard, (R)-1-(naphthalen-2-yl)ethanamine hydrochloride is essential for analytical method development, validation, and routine quality control testing of cinacalcet drug substance and finished dosage forms [2]. The compound's defined CAS 82572-03-0 identity, coupled with vendor-provided COA documentation including synthetic route and structural confirmation, supports ICH-compliant impurity testing and regulatory submission requirements [2].

Aqueous Asymmetric Synthesis and Catalytic Screening

Given the free base's insolubility in water, the hydrochloride salt form of (R)-1-(naphthalen-2-yl)ethanamine is functionally required for any experimental protocol involving aqueous media, including aqueous-phase asymmetric catalysis screening, enzyme-mediated kinetic resolutions, or biological assay preparation . The enhanced aqueous solubility of the hydrochloride salt (vs. insoluble free base) enables direct dissolution in aqueous buffers without organic co-solvents that might otherwise interfere with enzymatic activity or receptor binding assays .

Dinitrobenzoyl-Derivatized Probes for π-π Interaction Studies

The naphthylethylamine scaffold, when derivatized as N-3,5-dinitrobenzoyl-1-(α-naphthyl)ethylamine (DNN), functions as a π-acceptor (via the 3,5-dinitrobenzoyl moiety) or π-donor (via the naphthylethylamide moiety) in chromatographic and molecular recognition studies [3]. The (R)-configured hydrochloride provides the defined stereochemical starting material for synthesizing these derivatized probes, which have been resolved on crown ether-based CSPs through π-π interaction mechanisms [3].

Application
Selection Property
Validation Focus
Chiral stationary phase research
(R)-configuration for matched crown ether CSP recognition
Enantioselectivity with π-acceptor/π-donor analytes
Cinacalcet impurity profiling
Defined impurity reference identity (Impurity 30)
COA and structural confirmation documentation review
Aqueous asymmetric synthesis screening
Hydrochloride salt aqueous solubility
Direct dissolution in aqueous buffers for enzyme/catalyst assays
π-π interaction probe synthesis
(R)-configured naphthylethylamine scaffold
Derivatization to DNN for CSP resolution studies

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for (R)-1-(Naphthalen-2-yl)ethanamine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.